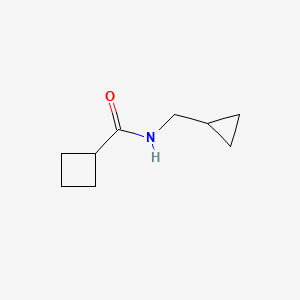

N-(cyclopropylmethyl)cyclobutanecarboxamide

Description

N-(Cyclopropylmethyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutane ring fused to a carboxamide group, with a cyclopropylmethyl substituent attached to the amide nitrogen. Its IUPAC name is derived from the parent cyclobutanecarboxylic acid, where the hydroxyl group is replaced by an amide linkage to a cyclopropylmethylamine moiety. Cyclobutanecarboxamides are of interest in medicinal chemistry due to their conformational rigidity, which may enhance binding affinity to biological targets.

Properties

IUPAC Name |

N-(cyclopropylmethyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9(8-2-1-3-8)10-6-7-4-5-7/h7-8H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOZBOJVLZIRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with cyclopropylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)cyclobutanecarboxamide has found applications in several areas of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

N-(Pyrrolidin-3-yl)cyclobutanecarboxamide

N-[3-Hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide

- Implications : Thiophene-containing compounds often exhibit unique pharmacokinetic profiles due to sulfur’s electronegativity.

N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide

- Key Difference: The branched 3-aminopropyl and methyl groups create a tertiary amine, increasing steric bulk and basicity.

- Implications : This may enhance interactions with acidic biological targets (e.g., enzymes or receptors).

N-Quinolinyl/Furanylmethyl Analogs

- Key Difference: The quinoline and furan rings introduce planar aromatic systems, while the chloro and methoxy groups modulate electronic properties.

Physicochemical Properties

Biological Activity

N-(Cyclopropylmethyl)cyclobutanecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed examination of its biological activity, including enzyme interactions, receptor modulation, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane and cyclopropyl groups, which contribute to its chemical reactivity and biological interaction potential. The molecular formula can be summarized as follows:

- Molecular Formula : C₇H₁₃N

- Molecular Weight : 113.19 g/mol

The compound's structure allows for diverse interactions with biological macromolecules, influencing its activity as a potential pharmaceutical agent.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may function as either an inhibitor or an activator of various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases, including Alzheimer's disease and cancer. In vitro studies have demonstrated competitive inhibition with IC₅₀ values ranging from 10 to 1314 nM depending on structural modifications .

- Receptor Modulation : this compound may influence receptor activity, thereby modulating signaling pathways involved in inflammation and neuroprotection.

Anti-inflammatory Properties

Recent studies have highlighted the compound's anti-inflammatory effects. In models of inflammation, it significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, compounds structurally related to this compound demonstrated marked reductions in nitric oxide (NO) levels in lipopolysaccharide-induced inflammation models .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. In cellular models simulating neurodegeneration, the compound exhibited the ability to prevent tau hyperphosphorylation, a hallmark of Alzheimer's disease pathology .

Case Studies

- GSK-3β Inhibition Study :

- Inflammation Model :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.